1-Hexadecylimidazolidine-2,4-dione

CAS No.: 85117-82-4

Cat. No.: VC2342831

Molecular Formula: C19H36N2O2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85117-82-4 |

|---|---|

| Molecular Formula | C19H36N2O2 |

| Molecular Weight | 324.5 g/mol |

| IUPAC Name | 1-hexadecylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23) |

| Standard InChI Key | DRKXRVWPYXYCMR-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCN1CC(=O)NC1=O |

| Canonical SMILES | CCCCCCCCCCCCCCCCN1CC(=O)NC1=O |

Introduction

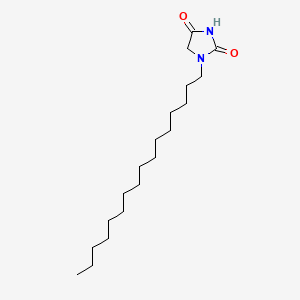

Chemical Identity and Structure

1-Hexadecylimidazolidine-2,4-dione features a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, with a hexadecyl (C16H33) chain attached to one of the nitrogen atoms. This structural arrangement confers unique properties that distinguish it from other imidazolidine derivatives.

Basic Identification Data

Structural Features

The core structure of 1-Hexadecylimidazolidine-2,4-dione consists of an imidazolidine ring with carbonyl groups at positions 2 and 4, which is characteristic of the hydantoin family. The hexadecyl chain is attached to the nitrogen at position 1, creating a molecule with both polar and nonpolar regions. This amphiphilic character is a key determinant of its physical properties and potential applications .

Physical and Chemical Properties

The properties of 1-Hexadecylimidazolidine-2,4-dione are significantly influenced by both its heterocyclic core and its long aliphatic chain, resulting in a unique profile of physicochemical characteristics.

Physical Properties

Chemical Properties

The compound exhibits chemical properties typical of both imidazolidine-2,4-diones and long-chain alkyl compounds. The imidazolidine-2,4-dione core is known for its stability and specific reactivity patterns, while the hexadecyl chain contributes to its lipophilic character.

Reactivity

The reactivity of 1-Hexadecylimidazolidine-2,4-dione is primarily determined by the imidazolidine-2,4-dione moiety, which can participate in various chemical reactions:

-

The N-H bond at position 3 can undergo substitution reactions

-

The carbonyl groups can participate in nucleophilic addition reactions

-

The methylene group between the two carbonyls may undergo condensation reactions under specific conditions

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods have been developed for the analysis of imidazolidine-2,4-dione derivatives, which can be adapted for 1-Hexadecylimidazolidine-2,4-dione. A specific reverse-phase HPLC method using a Newcrom R1 column has been documented for the analysis of the closely related compound 1-Hexadecylimidazolidine-2,4-dione .

HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, water, and phosphoric acid |

| MS Compatible Alternative | Replace phosphoric acid with formic acid |

| Application | Analysis, isolation of impurities, preparative separation |

| Scalability | Method is scalable and suitable for pharmacokinetics |

Spectroscopic Characterization

Characterization of 1-Hexadecylimidazolidine-2,4-dione can be performed using various spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR would show signals for the hexadecyl chain (0.8-1.8 ppm), methylene adjacent to nitrogen (3.5-3.7 ppm), ring methylene (4.0-4.2 ppm), and N-H proton (7.5-8.5 ppm)

-

IR Spectroscopy: Key bands would include C=O stretching (1700-1750 cm⁻¹), N-H stretching (3200-3400 cm⁻¹), and C-H stretching for the hexadecyl chain (2800-2950 cm⁻¹)

-

Mass Spectrometry: Expected molecular ion peak at m/z 324.5, with fragmentation patterns characteristic of both the imidazolidine-2,4-dione ring and the hexadecyl chain

Structure-Activity Relationships

Influence of the Hexadecyl Chain

The presence of the hexadecyl chain at the N-1 position significantly alters the properties of the imidazolidine-2,4-dione core:

-

Lipophilicity: The long alkyl chain increases the compound's log P value to 6.9, making it highly lipophilic

-

Membrane Interaction: Enhanced interaction with biological membranes and lipid bilayers

-

Bioavailability: Potential modification of absorption and distribution in biological systems

Comparison with Related Compounds

| Hazard Type | Statement |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Research Perspectives and Future Directions

Current Research

Current research involving imidazolidine-2,4-dione derivatives focuses on:

-

Structure-based Drug Design: Using computational approaches to design improved ligands for specific protein targets

-

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly synthesis routes

-

Biological Activity Screening: Investigating the range of pharmacological activities of these compounds

Future Research Opportunities

Several promising directions for future research on 1-Hexadecylimidazolidine-2,4-dione include:

-

Detailed Structure-Activity Relationship Studies: Exploring how modifications to the hexadecyl chain and the imidazolidine core affect biological activity

-

Investigation of Amphiphilic Properties: Studying its potential in self-assembly and as a component in drug delivery systems

-

Computational Modeling: Using molecular dynamics simulations to understand membrane interactions and binding to potential biological targets

-

Green Synthesis Approaches: Developing more sustainable synthetic methods for preparation and modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume